N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
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Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and osteoporosis.
Scientific Research Applications
Herbicidal Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide belongs to a group of benzamides that have shown herbicidal activity. These compounds are effective against annual and perennial grasses and have potential utility in agricultural settings, particularly in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis of Heterocyclic Compounds
This chemical has been involved in the synthesis of various heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole, pyrimidine, isoxazole, and pyrazole heterocycles. Such compounds have significant implications in chemical research, particularly in creating novel molecules with potential applications in medicine and materials science (Darweesh, Mekky, Salman, & Farag, 2016).
Anticancer Properties
Compounds structurally related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide have been studied for their potential anticancer properties. Specifically, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives exhibited promising in vitro anticancer activity against various human cancer cell lines. This suggests potential applications in developing new anticancer drugs (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Corrosion Inhibition
Benzothiazole derivatives, including compounds related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, have been investigated as corrosion inhibitors, particularly for steel in acidic solutions. Such compounds can adsorb onto surfaces and offer a protective layer, reducing corrosion, which is valuable in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
Enzyme Inhibition
Studies on benzothiazole derivatives have also shown their potential as enzyme inhibitors. Such compounds can affect various enzyme activities, which has implications in drug development for treating diseases where enzyme modulation is key (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-13(18)8-9-14-15(10)19-17(25-14)20-16(22)11-4-6-12(7-5-11)26(23,24)21(2)3/h4-9H,1-3H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYPELXXGZKELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
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